(3-(3-(4-Chlorophenyl)ureido)phenyl)boronic acid
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Overview
Description
(3-(3-(4-Chlorophenyl)ureido)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a ureido group and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3-(4-Chlorophenyl)ureido)phenyl)boronic acid typically involves the following steps:
Formation of the Ureido Intermediate: The initial step involves the reaction of 4-chlorophenyl isocyanate with 3-aminophenylboronic acid to form the ureido intermediate. This reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions.
Coupling Reaction: The ureido intermediate is then subjected to a coupling reaction with phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by a palladium catalyst, such as palladium acetate, in the presence of a base like potassium carbonate. The reaction is typically carried out in an aqueous-organic solvent mixture at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-(3-(4-Chlorophenyl)ureido)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The reaction involves the transmetalation of the boronic acid group with a palladium catalyst, followed by reductive elimination to form the desired product.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Palladium acetate, palladium chloride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Derivatives: Formed through nucleophilic substitution of the chlorophenyl group.
Scientific Research Applications
(3-(3-(4-Chlorophenyl)ureido)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and sensors, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-(3-(4-Chlorophenyl)ureido)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of their activity. The ureido group can enhance binding affinity and specificity towards the target. The overall effect is modulation of biochemical pathways, which can result in therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications but lacks the ureido and chlorophenyl groups.
4-Chlorophenylboronic Acid: Contains the chlorophenyl group but lacks the ureido group, resulting in different reactivity and applications.
3-Formylphenylboronic Acid: Another boronic acid derivative with different substituents, used in organic synthesis and medicinal chemistry.
Uniqueness
(3-(3-(4-Chlorophenyl)ureido)phenyl)boronic acid is unique due to the presence of both ureido and chlorophenyl groups, which impart distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and enhances its utility in various fields of research.
Properties
IUPAC Name |
[3-[(4-chlorophenyl)carbamoylamino]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClN2O3/c15-10-4-6-11(7-5-10)16-13(18)17-12-3-1-2-9(8-12)14(19)20/h1-8,19-20H,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLAHSCAMFRECS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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